molecular formula C17H28O7 B13786602 [6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate CAS No. 80413-52-1

[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate

Cat. No.: B13786602
CAS No.: 80413-52-1
M. Wt: 344.4 g/mol
InChI Key: RFCHIDVGNNTTBW-UHFFFAOYSA-N
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Description

[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate is a synthetic ester compound of interest in polymer and materials science research. This molecule integrates key functional groups, including an acrylate and multiple esters, which make it a potential monomer or cross-linking agent. Its structure suggests utility in the synthesis of biodegradable polymers, hydrogels, and other functional materials where tunable properties are desired. Researchers may employ this compound to develop novel polymeric networks with specific degradation profiles or to incorporate pendant hydroxyl groups for further chemical modification. The presence of the acrylate moiety allows for polymerization via free-radical mechanisms, while the ester linkages can be engineered for hydrolytic cleavage. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

80413-52-1

Molecular Formula

C17H28O7

Molecular Weight

344.4 g/mol

IUPAC Name

[6-oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate

InChI

InChI=1S/C17H28O7/c1-2-15(19)23-13-14-24-17(21)10-6-4-8-12-22-16(20)9-5-3-7-11-18/h2,18H,1,3-14H2

InChI Key

RFCHIDVGNNTTBW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(=O)CCCCCOC(=O)CCCCCO

Origin of Product

United States

Preparation Methods

Esterification Using Acrylic Acid or Its Derivatives

One common approach is the esterification of 6-hydroxyhexanoic acid (or its activated ester) with 6-oxo-6-(2-prop-2-enoyloxyethoxy)hexanol, which itself is prepared by reacting a hydroxyhexanol derivative with an acrylate ester.

  • Reagents:

    • 6-hydroxyhexanoic acid or 6-hydroxyhexanoate derivative
    • 2-(2-prop-2-enoyloxyethoxy)hexanol or similar hydroxyalkyl acrylate
    • Acid catalysts such as p-toluenesulfonic acid or sulfuric acid
    • Solvents like toluene or dichloromethane for azeotropic removal of water
  • Procedure:

    • Mix the hydroxyhexanoic acid with the hydroxyalkyl acrylate in the presence of an acid catalyst.
    • Heat under reflux with azeotropic removal of water to drive esterification forward.
    • Monitor reaction progress by TLC or HPLC.
    • Upon completion, neutralize catalyst, extract, and purify by column chromatography or recrystallization.

Use of Activated Esters or Acid Chlorides

To improve yields and reduce side reactions, activated derivatives of acrylic acid such as acryloyl chloride or acrylic anhydride can be used.

  • Reagents:

    • 6-hydroxyhexanoate intermediate
    • Acryloyl chloride or acrylic anhydride
    • Base such as triethylamine or pyridine to scavenge HCl
    • Anhydrous solvents like dichloromethane
  • Procedure:

    • Dissolve the hydroxyhexanoate intermediate in anhydrous solvent under inert atmosphere.
    • Add base and cool the mixture to 0–5°C.
    • Slowly add acryloyl chloride dropwise with stirring.
    • Allow the reaction to proceed at low temperature for 1–2 hours, then warm to room temperature.
    • Quench reaction, wash organic layer, dry, and purify.

This method avoids direct acid catalysis and can yield higher purity acrylate esters.

Transesterification Approaches

Alternatively, transesterification of methyl or ethyl acrylate with hydroxyhexanoate derivatives can be employed:

  • Catalysts: Typically organometallic catalysts like titanium alkoxides or enzyme catalysts for milder conditions.
  • Conditions: Heating under reflux with removal of alcohol byproduct.

Analytical Data and Purification

  • Purification: Silica gel chromatography or preparative HPLC is used to isolate the pure ester.
  • Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (ester carbonyl and acrylate C=C stretch), and mass spectrometry.
  • Molecular Weight: Confirmed by mass spectrometry matching the expected molecular formula.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Direct Acid-Catalyzed Esterification 6-hydroxyhexanoic acid, hydroxyalkyl acrylate, acid catalyst Reflux with azeotropic water removal Simple, widely used Longer reaction times, side reactions possible
Activated Ester (Acryloyl Chloride) Hydroxyhexanoate intermediate, acryloyl chloride, base 0–5°C addition, inert atmosphere High purity, faster reaction Requires moisture-free conditions, handling acid chlorides
Transesterification Methyl/ethyl acrylate, hydroxyhexanoate, catalyst Heating under reflux Mild conditions, enzyme options Catalyst cost, equilibrium control

Research Perspectives and Sources

  • Patent JP6624379B2 and JP5312071B2 describe related acrylate ester syntheses involving 2-(2-prop-2-enoyloxyethoxy)ethyl derivatives, providing insights into acrylate functionalization methods and catalysts used.
  • These patents emphasize the use of acrylic acid derivatives and hydroxy-functionalized intermediates, consistent with the synthetic routes outlined.
  • Gel permeation chromatography (GPC) and other analytical methods are cited for molecular weight and purity determination in related acrylate polymer precursors.
  • The use of trifluoroacetate salts and sulfonium salts as catalysts or additives in related acrylate polymer syntheses is noted, which may be relevant for optimization of reaction conditions.

Chemical Reactions Analysis

[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications Safety Considerations References
[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate C₁₇H₂₈O₇ Acrylate, ester, ketone, hydroxyl 344.4 Polymer crosslinker, lipid nanoparticles Reactive acrylate; handle with PPE
Ethyl 6-hydroxyhexanoate C₈H₁₆O₃ Ester, hydroxyl 160.2 Solvent, fragrance intermediate Low toxicity; no major hazards
Ethyl 6-oxo-6-phenylhexanoate C₁₄H₁₈O₃ Ester, ketone, phenyl 234.3 Pharmaceutical intermediates Irritant (P261, P280 codes)
Undecyl 6-oxohexanoate C₁₇H₃₂O₃ Ester, ketone 284.4 Lipid nanoparticle synthesis (e.g., SM-102) Requires inert atmosphere during synthesis
2-(2-Methylprop-2-enoyloxy)ethyl 6-hydroxyhexanoate C₁₂H₂₀O₅ Acrylate, ester, hydroxyl 244.3 Reactive diluent in adhesives Skin/eye irritant

Key Findings:

Reactivity: The target compound’s acrylate group enables polymerization, distinguishing it from non-acrylate analogs like ethyl 6-hydroxyhexanoate . Undecyl 6-oxohexanoate lacks acrylate functionality but shares utility in lipid nanoparticles (e.g., SM-102) via reductive amination .

Applications: Ethyl 6-oxo-6-phenylhexanoate’s phenyl group enhances hydrophobicity, making it suitable for hydrophobic drug synthesis . The target compound’s dual hydroxyl/acrylate groups facilitate both hydrogen bonding and covalent bonding, ideal for controlled-release systems .

Safety: Acrylate-containing compounds (e.g., target compound, 2-(2-methylprop-2-enoyloxy)ethyl 6-hydroxyhexanoate) require stringent handling due to reactivity and irritation risks . Non-reactive esters like ethyl 6-hydroxyhexanoate pose minimal hazards .

Q & A

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation. Avoid inhalation by working in a fume hood. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste (EPA guidelines) .

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